

Application Notes and Protocols for Calcium Mobilization Assay Using SCH 206272

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Compound of Interest

Compound Name: SCH 206272

Cat. No.: B10773312

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **SCH 206272** in calcium mobilization assays to study the pharmacology of tachykinin receptors. The protocols are intended for professionals in research and drug development.

Introduction

SCH 206272 is a potent and selective antagonist for the tachykinin neurokinin receptors NK₁, NK₂, and NK₃.^{[1][2][3]} These G protein-coupled receptors (GPCRs) are involved in a variety of physiological processes, and their signaling is intricately linked to intracellular calcium mobilization.^{[4][5]} Upon activation by their endogenous ligands, such as Substance P and Neurokinin A, tachykinin receptors couple to Gq/11 proteins, initiating a signaling cascade that results in the release of calcium from intracellular stores.^[4] This makes the measurement of intracellular calcium a robust method for assessing the antagonist activity of compounds like **SCH 206272**.

Calcium mobilization assays are a widely adopted functional assay in drug discovery for screening and characterizing GPCR modulators.^{[4][5][6][7]} These assays are typically performed using fluorescent calcium indicators, such as Fluo-4 AM or Fura-2 AM, in conjunction with automated fluorescence plate readers like the Fluorometric Imaging Plate Reader (FLIPR).^{[4][7]}

Mechanism of Action of SCH 206272

SCH 206272 acts as a competitive antagonist at NK₁, NK₂, and NK₃ receptors. By binding to the receptor, it prevents the binding of endogenous tachykinin agonists, thereby inhibiting the downstream signaling pathway that leads to intracellular calcium release. The potency of **SCH 206272** can be quantified by determining its inhibition constant (K_i) in radioligand binding assays or its pK_b or IC₅₀ value in functional assays such as the calcium mobilization assay.

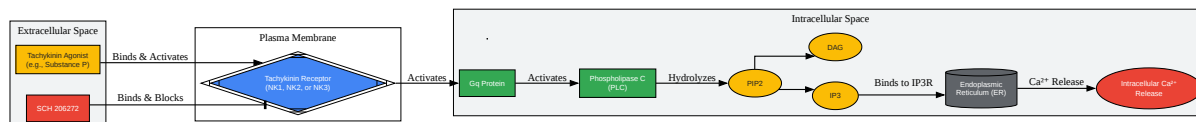
Quantitative Data for SCH 206272

The following table summarizes the reported pharmacological data for **SCH 206272**.

Parameter	Receptor	Species	Value	Reference
K _i (Binding Affinity)	Human NK ₁	CHO Cells	1.3 nM	[1]
Human NK ₂	CHO Cells	0.4 nM	[1]	
Human NK ₃	CHO Cells	0.3 nM	[1]	
pK _e (Functional Antagonism)	Human NK ₁	Human Pulmonary Artery	7.7 ± 0.3	[1]
Human NK ₂	Human Bronchus	8.2 ± 0.3	[1]	
Guinea Pig NK ₁	Vas Deferens	7.6 ± 0.2	[1]	
Guinea Pig NK ₂	Bronchus	7.7 ± 0.2	[1]	

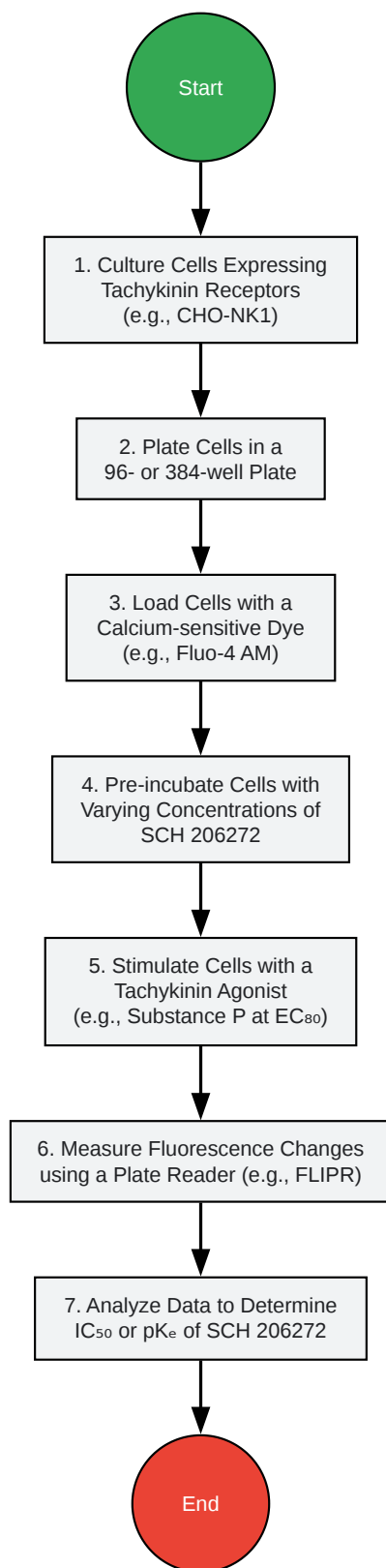
Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.



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Tachykinin Receptor Gq Signaling Pathway.



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Experimental Workflow for Calcium Mobilization Assay.

Experimental Protocols

Materials and Reagents

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK₁, NK₂, or NK₃ receptor.
- Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
- Pluronic F-127: To aid in dye solubilization.
- Probenecid: An anion exchange inhibitor to prevent dye leakage.
- **SCH 206272**: Prepare a stock solution in DMSO.
- Tachykinin Agonist: Substance P (for NK₁), Neurokinin A (for NK₂), or Senktide (for NK₃). Prepare stock solutions in sterile water or an appropriate buffer.
- 96- or 384-well black-walled, clear-bottom microplates.
- Automated fluorescence plate reader (e.g., FLIPR).

Protocol for Calcium Mobilization Assay

This protocol is adapted for a 96-well format. Adjust volumes accordingly for a 384-well format.

1. Cell Culture and Plating a. Culture the tachykinin receptor-expressing CHO cells in a T-75 flask until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend them in fresh culture medium. d. Plate the cells at a density of 40,000-60,000 cells per well in a 96-well black-walled, clear-bottom plate. e. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagents a. Dye Loading Solution: Prepare a 2X dye loading solution by dissolving Fluo-4 AM in assay buffer containing Pluronic F-127 and probenecid. The final concentration of Fluo-4 AM is typically 2-4 μM . b. **SCH 206272** Dilution Series: Prepare a 2X serial dilution of **SCH 206272** in assay buffer. The concentration range should bracket the expected IC_{50} value (e.g., 10^{-11} to 10^{-5} M). c. Agonist Solution: Prepare a 5X agonist solution in assay buffer at a concentration that will elicit approximately 80% of the maximal response (EC_{80}). This concentration should be determined in a separate agonist dose-response experiment.

3. Dye Loading a. Aspirate the culture medium from the cell plate. b. Add 100 μL of the 2X dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.

4. Antagonist Incubation a. After the dye loading incubation, add 100 μL of the 2X **SCH 206272** dilution series to the respective wells. b. Incubate the plate at room temperature for 15-30 minutes in the dark.

5. Calcium Flux Measurement a. Program the fluorescence plate reader to add 50 μL of the 5X agonist solution to each well and record the fluorescence signal (Excitation: 488 nm, Emission: 525 nm) over time (e.g., for 120 seconds). b. Establish a baseline fluorescence reading for 10-20 seconds before the addition of the agonist.

6. Data Analysis a. The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the **SCH 206272** concentration. c. Fit the data to a four-parameter logistic equation to determine the IC_{50} value of **SCH 206272**. d. The pKb value can be calculated from the IC_{50} value using the Cheng-Prusoff equation if the agonist concentration and its EC_{50} are known.

Controls

- Negative Control: Wells containing cells with dye but no agonist.
- Positive Control: Wells containing cells with dye and agonist but no antagonist.
- Vehicle Control: Wells containing cells with dye, agonist, and the same concentration of DMSO as in the highest concentration of **SCH 206272**.

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